Cas no 2228799-42-4 (4-(3,4-dihydro-2H-pyran-5-yl)butanal)

4-(3,4-dihydro-2H-pyran-5-yl)butanal 化学的及び物理的性質
名前と識別子
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- 4-(3,4-dihydro-2H-pyran-5-yl)butanal
- 2228799-42-4
- EN300-1775615
-
- インチ: 1S/C9H14O2/c10-6-2-1-4-9-5-3-7-11-8-9/h6,8H,1-5,7H2
- InChIKey: NEVYRSJCJRVIGB-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CCCC=O)CCC1
計算された属性
- せいみつぶんしりょう: 154.099379685g/mol
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 26.3Ų
4-(3,4-dihydro-2H-pyran-5-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775615-10.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1775615-1.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1775615-5g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1775615-10g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1775615-0.25g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1775615-0.5g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1775615-0.05g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1775615-5.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1775615-1g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1775615-0.1g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.1g |
$1119.0 | 2023-09-20 |
4-(3,4-dihydro-2H-pyran-5-yl)butanal 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
4-(3,4-dihydro-2H-pyran-5-yl)butanalに関する追加情報
Introduction to 4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal
4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal is a compound with the CAS number 2228799-42-4. This compound is a derivative of pyran, a six-membered oxygen-containing ring structure, and butanal, an aldehyde with four carbon atoms. The combination of these two groups results in a molecule with unique chemical properties and potential applications in various fields.
The structure of 4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal consists of a pyran ring that is partially saturated (dihydro), meaning it contains two double bonds. The substituent at the 5-position of the pyran ring is a butanal group (-CH₂CH₂CH₂CHO). This arrangement gives the molecule its distinct chemical identity and functional groups that can participate in various chemical reactions.
Recent studies have highlighted the potential of pyran derivatives in drug discovery and development. For instance, researchers have explored the use of pyran-containing compounds as inhibitors for certain enzymes involved in diseases such as cancer and neurodegenerative disorders. The presence of the aldehyde group in butanal adds to the molecule's reactivity, making it a candidate for further exploration in medicinal chemistry.
Another area where 4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal has shown promise is in the synthesis of bioactive compounds. The pyran ring is known to exhibit antioxidant properties, which can be beneficial in developing natural products for skincare or food additives. Additionally, the aldehyde group can undergo condensation reactions, enabling the formation of more complex structures with enhanced biological activity.
From an environmental perspective, there is growing interest in utilizing renewable resources for chemical synthesis. Pyran derivatives, including butanal-containing compounds, are being investigated as sustainable alternatives to traditional petrochemical-based products. This shift aligns with global efforts to reduce carbon footprints and promote green chemistry practices.
In terms of synthesis, 4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal can be prepared through various routes, including oxidation reactions or cyclization processes involving appropriate starting materials. Researchers are continuously refining these methods to improve yield and selectivity, ensuring that the compound can be produced efficiently on an industrial scale.
Furthermore, computational chemistry tools have been employed to study the electronic properties and reactivity of pyran derivatives like butanal-containing compounds. These studies provide insights into how the molecule interacts with other substances at the molecular level, aiding in the design of more effective drugs or materials.
In conclusion, 4-(3,4-Dihydro-2H-Pyran-5-Yl)Butanal represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a subject of interest for researchers aiming to develop innovative solutions in medicine, agriculture, and environmental science.
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